Cas no 1862-61-9 (2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-)

2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)- structure
1862-61-9 structure
Product Name:2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-
Numero CAS:1862-61-9
MF:C11H18O2
MW:182.259423732758
CID:164223
PubChem ID:5365912
Update Time:2025-04-19

2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6-Octadienoic acid,3,7-dimethyl-, methyl ester, (2Z)-
    • methyl (Z)-3,7-dimethylocta-2,6-dienoate
    • (Z)-Geranic acid, methyl ester
    • cis-Geranic acid methyl ester
    • Methyl nerolate
    • Z-Methyl geranate
    • Einecs 217-466-8
    • Nerolic acid methyl
    • cis-Geranic acid methyl
    • (Z)-Geranic acid methyl
    • (Z)-3,7-Dimethyl-2,6-octadienoic acid methyl ester
    • (2Z)-3,7-Dimethyl-2,6-octadienoic acid methyl ester
    • cis-2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester
    • 6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-2
    • Methyl(Z)-3,7-dimethylocta-2,6-dienoate
    • UNII-VBZ4J48WZZ
    • Methyl (2Z)-3,7-dimethyl-2,6-octadienoate #
    • Methyl 3,7-dimethyl-2,6-octadienoate
    • Geranic acid methyl ester
    • NS00012883
    • VBZ4J48WZZ
    • 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-
    • Q27291753
    • SCHEMBL17629195
    • 1862-61-9
    • 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2Z)-
    • DTXSID90883763
    • methyl (2Z)-3,7-dimethylocta-2,6-dienoate
    • Methyl nerate
    • J-003908
    • Inchi: 1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-
    • Chiave InChI: ACOBBFVLNKYODD-NTMALXAHSA-N
    • Sorrisi: O(C)C(/C=C(/C)\CC/C=C(\C)/C)=O

Proprietà calcolate

  • Massa esatta: 182.13074
  • Massa monoisotopica: 182.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 3.4

Proprietà sperimentali

  • Densità: 0.909
  • Punto di ebollizione: 247.4°Cat760mmHg
  • Punto di infiammabilità: 109.6°C
  • Indice di rifrazione: 1.457
  • PSA: 26.3
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.